3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide
Description
The compound 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a bi-heterocyclic hybrid featuring a propanamide backbone bridging a thiazole and a substituted aryl sulfanyl group. Its structure integrates a 4-methoxyphenylsulfanyl moiety attached to the propanamide chain, which is further linked to a 4-(pyridin-3-yl)-1,3-thiazol-2-yl group. This design combines pharmacophoric elements common in bioactive molecules: the thiazole ring (known for antimicrobial and anticancer properties) and the pyridine moiety (often associated with kinase inhibition).
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-14-4-6-15(7-5-14)24-10-8-17(22)21-18-20-16(12-25-18)13-3-2-9-19-11-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZSDJHXNIHBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions. The methoxyphenyl group can be introduced via nucleophilic substitution reactions, while the pyridine ring is often incorporated through coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential as an antimicrobial, antifungal, or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or form hydrogen bonds, while the methoxyphenyl and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, physicochemical properties, and inferred pharmacological relevance.
Structural Analogs and Substituent Variations
Key structural analogs include:
Key Observations :
- Backbone Modifications : The target compound’s propanamide chain distinguishes it from acetamide derivatives (e.g., ), which may alter pharmacokinetics due to increased hydrophobicity .
- Sulfanyl vs. Sulfonyl Groups : The sulfanyl (-S-) linkage in the target compound (vs. sulfonyl -SO₂- in ) impacts electronic properties and metabolic stability. Sulfonyl groups enhance electrophilicity but may reduce membrane permeability .
Physicochemical Properties
- Melting Points : Analogs with bulkier substituents (e.g., 8h in : 3-nitrophenyl group) exhibit higher melting points (158–159°C), suggesting stronger intermolecular interactions . The target compound’s 4-methoxyphenyl group may lower its melting point relative to halogenated analogs.
- Molecular Weight/Polarity : The target compound (MW 402.49) is heavier than acetamide analogs (e.g., : MW 340.40), which could influence bioavailability. Its pyridin-3-yl-thiazole moiety may enhance π-π stacking in target binding .
Inferred Pharmacological Relevance
- Thiazole-Pyridine Hybrids : Compounds like the target molecule and ’s 4-fluorophenyl derivative are structurally aligned with kinase inhibitors (e.g., dasatinib), where pyridine-thiazole interactions mediate ATP-binding pocket engagement .
- Sulfanyl Linkers : The -S- group in the target compound may confer antioxidant or anti-inflammatory activity, as seen in thioether-containing drugs like omeprazole .
Biological Activity
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by its chemical structure, which includes a thiazole ring, a pyridine moiety, and a methoxyphenyl group. These structural components are significant for its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. The presence of the thiazole ring in 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide may contribute to its ability to inhibit tumor cell proliferation. A study demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's methoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial membranes. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against certain pathogens .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to cancer progression and microbial resistance. For instance, it may act as an inhibitor of carbonic anhydrase (CA), which is involved in tumor growth and metastasis. The structure-activity relationship (SAR) suggests that modifications at the thiazole ring can enhance CA inhibition .
Interaction with Cellular Targets
The interaction of 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide with cellular targets has been explored. It is hypothesized that it may modulate signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects .
Study 1: Anticancer Efficacy
In a controlled study examining various thiazole derivatives, 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values suggesting effective cytotoxicity compared to standard chemotherapeutic agents .
Study 2: Antimicrobial Effectiveness
Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited notable antibacterial activity with an MIC value significantly lower than that of conventional antibiotics, indicating its potential as a lead compound for antibiotic development .
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
